6-bromo-8'-[(dimethylamino)methyl]-7'-hydroxy-2H,2'H-3,4'-bichromene-2,2'-dione
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Overview
Description
6-Bromo-8’-[(dimethylamino)methyl]-7’-hydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione is a complex organic compound belonging to the bichromene family This compound is characterized by the presence of a bromine atom, a dimethylamino group, and a hydroxy group attached to a bichromene core The bichromene structure is a fused ring system that includes two chromene units, which are benzopyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8’-[(dimethylamino)methyl]-7’-hydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Dimethylamino Group Introduction: The dimethylamino group is introduced via a nucleophilic substitution reaction, where a suitable amine, such as dimethylamine, reacts with an intermediate compound.
Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction, which can be achieved using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8’-[(dimethylamino)methyl]-7’-hydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the bichromene core can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like thiols, amines, and organometallic reagents.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted bichromene derivatives.
Scientific Research Applications
6-Bromo-8’-[(dimethylamino)methyl]-7’-hydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biological research to study its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of 6-Bromo-8’-[(dimethylamino)methyl]-7’-hydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological macromolecules, influencing their function. The hydroxy and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-8’-[(methylamino)methyl]-7’-hydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione
- 6-Bromo-8’-[(ethylamino)methyl]-7’-hydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione
- 6-Bromo-8’-[(dimethylamino)methyl]-7’-methoxy-2H,2’H-[3,4’-bichromene]-2,2’-dione
Uniqueness
The presence of the dimethylamino group in 6-Bromo-8’-[(dimethylamino)methyl]-7’-hydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione distinguishes it from other similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it unique in its class.
Properties
Molecular Formula |
C21H16BrNO5 |
---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
4-(6-bromo-2-oxochromen-3-yl)-8-[(dimethylamino)methyl]-7-hydroxychromen-2-one |
InChI |
InChI=1S/C21H16BrNO5/c1-23(2)10-16-17(24)5-4-13-14(9-19(25)28-20(13)16)15-8-11-7-12(22)3-6-18(11)27-21(15)26/h3-9,24H,10H2,1-2H3 |
InChI Key |
YINFMRAMOMNGQI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=C(C=CC(=C4)Br)OC3=O)O |
Origin of Product |
United States |
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